8-Cyclobutyl-2,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by its unique molecular structure that includes a cyclobutyl group and a diazaspirodecane core. This compound has garnered interest in various scientific fields due to its distinctive properties and potential applications in medicinal chemistry and materials science. The molecular formula of this compound is , with a molecular weight of 194.32 g/mol. Its IUPAC name reflects its complex structure, and it is recognized for its potential as a bioactive molecule in biological assays and therapeutic applications.
The synthesis of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane typically involves several key steps:
The optimization of synthesis methods has been crucial for improving yields. For instance, modifications in the reaction conditions, such as solvent choice and temperature adjustments, have been shown to enhance product formation significantly .
The structural representation of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane can be detailed as follows:
The spirocyclic nature of the compound contributes to its unique chemical properties, making it an interesting subject for further research in both chemical synthesis and biological activity .
8-Cyclobutyl-2,8-diazaspiro[4.5]decane is capable of undergoing various chemical reactions:
The choice of reagents significantly influences the outcome of these reactions:
These reactions can lead to diverse products depending on the specific conditions employed during synthesis.
The mechanism of action for 8-Cyclobutyl-2,8-diazaspiro[4.5]decane primarily involves its interaction with specific molecular targets within biological systems. Notably, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in necroptosis—a form of programmed cell death. By inhibiting RIPK1, the compound can effectively block necroptosis activation, suggesting potential therapeutic applications in treating inflammatory diseases and other conditions related to cell death pathways .
The physical properties of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane include:
The chemical properties include stability under standard laboratory conditions and reactivity towards various functional groups due to the presence of nitrogen atoms in its structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.32 g/mol |
| IUPAC Name | 8-Cyclobutyl-2,8-diazaspiro[4.5]decane |
| InChI Key | PQAFAEAHTHJROJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)N2CCC3(CCNC3)CC2 |
These properties underline the compound's potential utility in various applications across chemistry and biology .
The applications of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane span several scientific domains:
Spirocyclic scaffolds—characterized by two rings sharing a single atom—offer unique three-dimensionality and conformational rigidity that enhance target binding specificity and reduce off-target effects. The 2,8-diazaspiro[4.5]decane system exemplifies this architecture, featuring a central spiro carbon connecting piperidine and cyclohexane rings with nitrogen atoms at positions 2 and 8. This arrangement enforces distinct spatial orientations of substituents, optimizing ligand-receptor interactions. For instance, the scaffold’s "vector diversity" enables simultaneous engagement with multiple enzyme subpockets, a feature exploited in GPIIb-IIIa antagonists where it positions acidic/basic pharmacophores for high-affinity platelet aggregation inhibition [10]. Additionally, the scaffold’s saturated nature improves metabolic stability over flat aromatic systems, as evidenced by its resistance to human liver microsomal degradation [10]. Synthetic versatility further bolsters its utility; intermediates like tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (PubChem CID 23282900) serve as building blocks for N-functionalization [4].
Table 1: Comparative Properties of Spirocyclic Scaffolds
| Scaffold | Ring Junction | Conformational Restriction | Key Therapeutic Use |
|---|---|---|---|
| 2,8-Diazaspiro[4.5]decane | Spirocyclic | High | Kinase inhibitors, Antifungals |
| Piperidine | Monocyclic | Low | Broad-spectrum agents |
| Decahydroquinoline | Fused | Moderate | Antimalarials |
Derivatives of 2,8-diazaspiro[4.5]decane demonstrate remarkable mechanistic diversity by modulating critical enzymes and signaling cascades. In antifungal therapy, diazaspirodecanone-piperidine carboxamide hybrids (e.g., Compound 7e from [8]) inhibit chitin synthase (IC₅₀ = 82 μM), disrupting cell wall integrity in Candida albicans by mimicking UDP-GlcNAc. This action correlates with low cytotoxicity in mammalian cells, leveraging the absence of chitin in humans [8]. Conversely, RIPK1 kinase inhibitors bearing this scaffold (e.g., Compound 41) suppress necroptosis—a programmed cell death pathway implicated in inflammation—with IC₅₀ values of 92 nM [1]. The scaffold’s adaptability extends to Hippo pathway modulation; LATS1/2 kinase inhibitors featuring (pyrido[3,4-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane moieties promote YAP/TAZ translocation, accelerating tissue repair in lung-injury models [7]. Such multi-target engagement underscores the scaffold’s capacity to balance potency (nanomolar IC₅₀) and metabolic stability.
Table 2: Biological Targets of 2,8-Diazaspiro[4.5]decane Derivatives
| Target | Biological Effect | Potency (IC₅₀/EC₅₀) | Therapeutic Area |
|---|---|---|---|
| RIPK1 Kinase | Necroptosis inhibition | 92 nM | Inflammatory diseases |
| Chitin Synthase | Cell wall disruption | 82–128 μM | Antifungal therapy |
| LATS1/2 Kinase | YAP/TAZ activation | Not reported | Tissue regeneration |
The introduction of a cyclobutyl group at the N8 position of 2,8-diazaspiro[4.5]decane induces strategic steric and electronic perturbations that enhance target affinity. Cyclobutyl’s high ring strain (∼110° bond angles vs. 109.5° in sp³ carbons) creates a conformational "tilt" that preorganizes the scaffold for optimal binding pocket insertion. This geometry reduces the entropic penalty of ligand-receptor complex formation, as observed in LATS1/2 inhibitors where cyclobutyl derivatives improved kinase inhibition by 3-fold compared to unsubstituted analogs [7]. Electronically, cyclobutyl’s hyperconjugative σ-bond donation increases the basicity of the adjacent N8 nitrogen, strengthening hydrogen bonds with catalytic residues in enzymes like chitin synthase [3] [8]. Furthermore, cyclobutyl elevates lipophilicity (cLogP +0.4 vs. hydrogen), enhancing membrane permeability without compromising solubility—critical for orally bioavailable agents like the GPIIb-IIIa antagonist CT51464 (F = 73% in dogs) [10]. Synthetic routes to 8-cyclobutyl variants, such as reductive amination of 2,8-diazaspiro[4.5]decane with cyclobutanone, afford high yields under mild conditions [6] [9].
Table 3: Impact of N8 Substituents on Scaffold Properties
| Substituent | Steric Bulk (ų) | cLogP | Binding Affinity Shift | Synthetic Accessibility |
|---|---|---|---|---|
| Cyclobutyl | 52.3 | +0.4 | ↑ 3-fold | Moderate |
| tert-Butyl | 88.9 | +1.2 | ↑ 1.5-fold | High |
| Methyl | 23.7 | -0.2 | ↔ | High |
| Hydrogen | 0.0 | -1.0 | Baseline | N/A |
Comprehensive List of Compounds
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2